Potassium (2-cyclopropylethyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-cyclopropylethyl)trifluoroboranuide is a chemical compound with the molecular formula C5H8BF3K and a molecular weight of 175.02 g/mol . It is a potassium salt of trifluoroborate, which is often used in various chemical reactions due to its stability and reactivity.
Preparation Methods
The synthesis of potassium (2-cyclopropylethyl)trifluoroboranuide typically involves the reaction of 2-cyclopropylethylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The product is then purified through recrystallization or other suitable methods to achieve a high purity level .
Chemical Reactions Analysis
Potassium (2-cyclopropylethyl)trifluoroboranuide is known to undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It can participate in nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or nickel . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Potassium (2-cyclopropylethyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism by which potassium (2-cyclopropylethyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound interacts with metal catalysts, such as palladium or nickel, to facilitate the formation of carbon-carbon bonds. This process involves the activation of the boron center and the subsequent transfer of the organic group to the metal catalyst, followed by the coupling with an electrophilic partner .
Comparison with Similar Compounds
Potassium (2-cyclopropylethyl)trifluoroboranuide can be compared with other potassium trifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
These compounds share similar reactivity and applications but differ in the organic groups attached to the boron center. This compound is unique due to the presence of the cyclopropylethyl group, which can impart different steric and electronic properties to the compound, affecting its reactivity and selectivity in chemical reactions .
Biological Activity
Potassium (2-cyclopropylethyl)trifluoroboranuide, a compound represented by the formula C5H7BF3K, is a member of the trifluoroborate family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological implications, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H7BF3K
- Molecular Weight : 202.01 g/mol
- Structure : The compound features a cyclopropyl group attached to an ethyl chain and a trifluoroborate moiety, which contributes to its unique reactivity and biological properties.
This compound has been studied for its role in various biological processes:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced levels of inflammatory mediators, making it a candidate for treating autoimmune diseases.
- Cellular Uptake and Distribution : The trifluoroborate group enhances the compound's solubility and stability, facilitating its uptake by cells. This property is crucial for its effectiveness in pharmacological applications.
- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with key receptors or enzymes in metabolic pathways, influencing cellular signaling and function.
Pharmacological Implications
Research indicates that this compound may have therapeutic applications in:
- Anti-inflammatory Treatments : Due to its ability to inhibit pro-inflammatory cytokines.
- Cancer Therapy : Potentially through modulation of tumor microenvironments and inhibition of tumor growth.
Case Study 1: Inhibition of MTH1 Enzyme
A study explored the use of this compound as an inhibitor of the MTH1 enzyme, which is implicated in cancer cell proliferation. The results demonstrated significant inhibition of MTH1 activity in vitro, leading to reduced viability of cancer cells under oxidative stress conditions .
Case Study 2: Treatment of Autoimmune Conditions
Another investigation assessed the compound's efficacy in models of autoimmune diseases. Results indicated that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores in animal models .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C5H7BF3K |
Molecular Weight | 202.01 g/mol |
Main Biological Activity | Anti-inflammatory |
Potential Applications | Cancer therapy, Autoimmune diseases |
Safety and Toxicity
While preliminary studies suggest beneficial effects, further research is necessary to assess the safety profile and potential toxicity of this compound. Current data indicate low toxicity at therapeutic doses; however, long-term studies are essential for comprehensive safety evaluations .
Properties
IUPAC Name |
potassium;2-cyclopropylethyl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVISKBUGFIDGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1CC1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.